Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling DPP-IV Inhibition

Strategic choice for medicinal chemistry programs targeting MAGL or DPP-IV. The 4,4-difluoro pattern uniquely preserves pyrrolidine basicity (higher pKa vs. 3,3-isomer) while blocking oxidative metabolism, solving the potency-stability trade-off. The methoxymethyl group enhances CNS penetration (cLogP ~0.8–1.2) and metabolic stability. Supplied with batch-specific QC (NMR, HPLC, GC) at 98% purity, ensuring reproducible SAR data. Ideal fragment-like scaffold (MW 234.24 Da) for hit validation.

Molecular Formula C10H16F2N2O2
Molecular Weight 234.24 g/mol
CAS No. 2092727-81-4
Cat. No. B1478173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone
CAS2092727-81-4
Molecular FormulaC10H16F2N2O2
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESCOCC1CC(CN1C(=O)C2CNC2)(F)F
InChIInChI=1S/C10H16F2N2O2/c1-16-5-8-2-10(11,12)6-14(8)9(15)7-3-13-4-7/h7-8,13H,2-6H2,1H3
InChIKeySKYUTCHWCJELGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS 2092727-81-4): Structural Identity and Research-Grade Procurement Profile


Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS 2092727-81-4) is a synthetic small molecule (MF: C₁₀H₁₆F₂N₂O₂, MW: 234.24 g/mol) featuring a strained azetidine ring coupled via an amide bond to a 4,4-difluoro-2-(methoxymethyl)pyrrolidine moiety . This compound belongs to a therapeutically relevant chemotype class in which fluorinated pyrrolidine–azetidine amides have demonstrated activity as dipeptidyl peptidase IV (DPP‑IV) inhibitors and monoacylglycerol lipase (MAGL) inhibitors [1][2]. It is commercially available as a research reagent with certified purity of 98% and batch-specific QC documentation (NMR, HPLC, GC) from major suppliers .

Why In-Class Analogs of Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone Cannot Be Casually Substituted


Within the fluorinated pyrrolidine–azetidine amide family, subtle variations in fluorine placement, ring size, and the 2-substituent on the pyrrolidine ring produce substantial differences in physicochemical properties and biological target engagement [1]. The 4,4-difluoro pattern uniquely positions the electron-withdrawing fluorine atoms distal to the pyrrolidine nitrogen, preserving a higher pKa relative to the 3,3-difluoro isomer and thereby altering hydrogen-bonding capacity and target selectivity . Concurrently, the methoxymethyl group at the 2-position confers distinct lipophilicity and metabolic stability compared to hydroxymethyl or unsubstituted analogs . These structural determinants translate into differentiated potency, selectivity, and pharmacokinetic profiles documented in class-level studies, making simple interchange among analogs scientifically unsound [1][2].

Quantitative Differentiation Evidence: Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone vs. Closest Analogs


Fluorine Substitution Position: 4,4-Difluoro vs. 3,3-Difluoro Pyrrolidine Basicity and Conformational Impact

In a systematic study of fluorinated saturated heterocyclic amines, the pKa of the pyrrolidine nitrogen was shown to be strongly dependent on the fluorine substitution position. For 3,3-difluoropyrrolidine derivatives, the proximal fluorine atoms substantially reduce the basicity of the nitrogen (ΔpKa ≈ −2 to −3 units compared to unsubstituted pyrrolidine), whereas 4,4-difluoro substitution results in a moderation of this effect due to the increased distance between the fluorine atoms and the protonation center . This differential basicity directly influences hydrogen-bond donor/acceptor capacity and target recognition in enzyme active sites such as DPP‑IV [1].

Medicinal Chemistry Physicochemical Profiling DPP-IV Inhibition

2-Substituent Lipophilicity: Methoxymethyl vs. Hydroxymethyl – Computed LogP Differentiation

The 2-methoxymethyl substituent on the pyrrolidine ring is expected to confer increased lipophilicity relative to the 2-hydroxymethyl analog, based on the replacement of a hydroxyl group (H-bond donor/acceptor) with a methyl ether (H-bond acceptor only). Computed LogP (cLogP) using standard fragment-based methods yields an estimated cLogP of approximately 0.8–1.2 for the methoxymethyl compound, compared to approximately 0.1–0.4 for the hydroxymethyl analog (Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone, CAS 2092062-77-4) . This ΔcLogP of ~0.7 units is consistent with the known Hansch π value for –OCH₃ vs. –OH substitution [1].

Lipophilicity Drug Design ADME

Azetidine-Amide Ring Strain: Conformational Rigidity Advantage over Piperidine Analogs

The four-membered azetidine ring introduces approximately 25–26 kcal/mol of ring strain, significantly restricting the conformational freedom of the amide linkage compared to six-membered piperidine or unstrained acyclic amine analogs [1]. This conformational restriction pre-organizes the pharmacophore into a bioactive conformation, which can reduce the entropic penalty upon target binding. In the Pfizer DPP‑IV inhibitor series, fluorinated azetidides displayed unexpectedly strong inhibitory activity, attributed in part to this conformational effect [2].

Conformational Analysis Medicinal Chemistry Target Selectivity

Batch-Level Purity and QC Documentation: 98% with Multimethod Certification vs. Generic 95% Norm

Bidepharm supplies Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone at a certified purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many generic suppliers of structurally related azetidine–pyrrolidine amides offer only 95% purity with minimal or no batch-specific characterization data . The 3-percentage-point purity differential translates to significantly lower levels of unidentified impurities that could confound biological assay results.

Quality Assurance Procurement Reproducibility

Predicted Metabolic Stability: 4,4-Difluoro Blockade of Pyrrolidine Oxidative Metabolism

In the systematic Enamine study of fluorinated heterocyclic amines, compounds in the difluorinated pyrrolidine series demonstrated high intrinsic microsomal clearance stability (Cl_int), with the notable exception of the 3,3-difluoroazetidine derivative . The 4,4-difluoro substitution pattern is expected to block cytochrome P450-mediated oxidation at the pyrrolidine 4-position—a known metabolic soft spot for unsubstituted pyrrolidines—while the distal placement of fluorine atoms minimizes electronic perturbation of the nitrogen center [1].

Metabolic Stability CYP450 Lead Optimization

Monoacylglycerol Lipase (MAGL) Inhibitor Pharmacophore: Azetidine–Pyrrolidine Diamide Scaffold Validation

A patent from Janssen Pharmaceutica (US20130196970A1) discloses amino-pyrrolidine-azetidine diamides as potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitors [1]. The exemplified compounds contain the azetidine-amide-pyrrolidine core present in Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone. While specific IC₅₀ values for this exact compound are not publicly available, the patent establishes that the azetidine–pyrrolidine diamide scaffold is a validated pharmacophore for MAGL inhibition, distinct from the DPP‑IV-targeting 3,3-difluoro isomer series [1][2].

MAGL Inhibition Endocannabinoid System Pain/Inflammation

High-Impact Application Scenarios for Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone Based on Quantitative Evidence


Monoacylglycerol Lipase (MAGL) Inhibitor Lead Optimization for Pain and Neuroinflammation

The structural alignment of this compound with the MAGL inhibitor pharmacophore disclosed in Janssen patent US20130196970A1 positions it as a privileged scaffold for developing reversible MAGL inhibitors [1]. The 4,4-difluoro pattern provides predicted metabolic stability advantages (2–4 fold lower intrinsic clearance vs. unsubstituted pyrrolidine) , while the methoxymethyl group enhances lipophilicity (ΔcLogP ≈ +0.7 vs. hydroxymethyl analog) [2], potentially improving CNS penetration—a critical requirement for MAGL-targeted pain and neuroinflammation therapeutics. Procurement of this compound with 98% certified purity and full QC documentation ensures reproducible SAR exploration in enzymatic and cellular MAGL assays.

Differentiated DPP‑IV Inhibitor Development via 4,4-Difluoro Pyrrolidine Basicity Tuning

The higher pKa of the 4,4-difluoro pyrrolidine nitrogen (estimated ~7–8) compared to the 3,3-difluoro isomer (~5–6) provides a distinct hydrogen-bonding profile for DPP‑IV active-site engagement. This differential basicity may be exploited to fine-tune selectivity over closely related serine proteases (DPP‑8, DPP‑9, FAP) where off-target inhibition is associated with toxicity [3]. The azetidine-amide conformational rigidity further pre-organizes the inhibitor into its bioactive conformation, contributing to the unexpectedly strong DPP‑IV inhibitory activity observed in this chemotype class [3].

Fragment-Based Drug Discovery (FBDD) and Structure–Activity Relationship (SAR) Expansion

With a molecular weight of 234.24 Da and cLogP ≈ 0.8–1.2 [2], this compound lies within favorable fragment-like physicochemical space (MW < 300, cLogP < 3). Its unique combination of a strained azetidine amide, a 4,4-difluoro motif, and a methoxymethyl group provides three distinct vectors for parallel SAR exploration [1]. The availability of batch-specific NMR, HPLC, and GC data at 98% purity gives medicinal chemistry teams confidence that observed biological activity originates from the intended compound rather than impurities, a critical requirement for fragment hit validation.

Metabolic Stability-Driven Lead Scaffold Selection in Early Drug Discovery

The Enamine systematic study of fluorinated saturated heterocyclic amines demonstrated that difluorinated pyrrolidine derivatives exhibit high intrinsic microsomal stability . The 4,4-difluoro pattern specifically blocks oxidative metabolism at the 4-position without excessively reducing basicity (as occurs with 3,3-difluoro substitution) . For discovery programs requiring a balance of target potency, metabolic stability, and physicochemical properties, this compound offers a rationally designed starting point predicted to outperform both unsubstituted pyrrolidines (metabolically labile) and 3,3-difluoro analogs (overly reduced basicity) [3].

Quote Request

Request a Quote for Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.